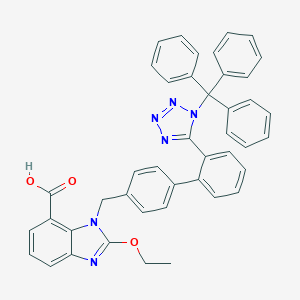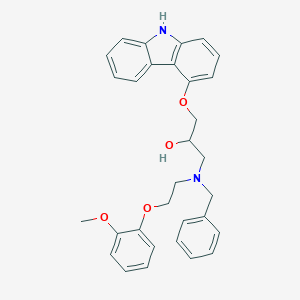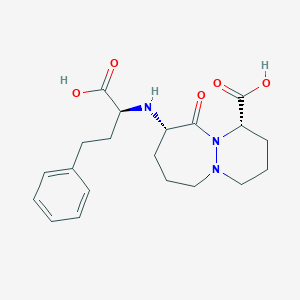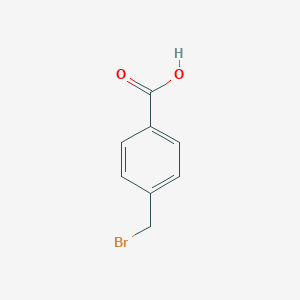
4-(ブロモメチル)安息香酸
概要
説明
4-(Bromomethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO2. It is characterized by a bromomethyl group attached to the benzene ring at the para position relative to the carboxylic acid group. This compound is a white to beige crystalline powder and is soluble in water .
科学的研究の応用
4-(Bromomethyl)benzoic acid has several applications in scientific research:
作用機序
Target of Action
4-(Bromomethyl)benzoic acid primarily targets enzymes and proteins involved in various biochemical pathways. One notable target is the enzyme responsible for the synthesis of eprosartan, an antihypertensive agent . This compound is also used in the modification of photosensitizers like temoporfin, which are crucial in photodynamic therapy .
Mode of Action
The interaction of 4-(Bromomethyl)benzoic acid with its targets involves the bromomethyl group reacting with nucleophilic sites on the target molecules. This reaction can lead to the formation of covalent bonds, modifying the structure and function of the target proteins or enzymes. For instance, in the synthesis of temoporfin, the bromomethyl group facilitates the attachment of the benzoic acid moiety to the photosensitizer, enhancing its therapeutic properties .
Biochemical Pathways
4-(Bromomethyl)benzoic acid affects pathways related to the synthesis of therapeutic agents and photosensitizers. By modifying key enzymes and proteins, it can alter the downstream effects of these pathways, leading to the production of compounds with enhanced therapeutic efficacy. For example, the modification of temoporfin results in a bathochromic shift, improving its absorption properties for photodynamic therapy .
Pharmacokinetics
The pharmacokinetics of 4-(Bromomethyl)benzoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is likely absorbed through passive diffusion due to its small molecular size and lipophilicity. Once absorbed, it distributes throughout the body, targeting specific enzymes and proteins. Metabolism may involve conjugation reactions, enhancing its solubility for excretion. The excretion pathways are likely renal, given the compound’s solubility in water .
Result of Action
At the molecular level, the action of 4-(Bromomethyl)benzoic acid results in the covalent modification of target proteins and enzymes. This can lead to changes in their activity, stability, and interactions with other molecules. At the cellular level, these modifications can enhance the efficacy of therapeutic agents, such as antihypertensive drugs and photosensitizers, leading to improved clinical outcomes .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other chemicals, can influence the action, efficacy, and stability of 4-(Bromomethyl)benzoic acid. For instance, the compound’s stability may decrease in highly acidic or basic environments, affecting its reactivity and interaction with target molecules. Additionally, the presence of competing nucleophiles can alter the efficiency of its covalent modifications .
準備方法
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzoic acid can be synthesized from p-toluic acid through a bromination reaction. The process involves the use of N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator in a solvent like chlorobenzene. The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of 4-(Bromomethyl)benzoic acid can be scaled up by using similar reagents and conditions. The process involves the bromination of p-toluic acid with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide. The reaction mixture is heated under reflux to ensure complete conversion of the starting material .
化学反応の分析
Types of Reactions: 4-(Bromomethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of terephthalic acid.
Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Derivatives such as 4-(aminomethyl)benzoic acid or 4-(thiomethyl)benzoic acid.
Oxidation Reactions: Terephthalic acid.
Reduction Reactions: 4-(Hydroxymethyl)benzoic acid.
類似化合物との比較
4-Methylbenzoic acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-methylbenzoic acid: Contains a bromine atom at the ortho position relative to the carboxylic acid group, leading to different reactivity and properties.
4-(Hydroxymethyl)benzoic acid: Contains a hydroxymethyl group instead of a bromomethyl group, making it more reactive in oxidation reactions.
Uniqueness: 4-(Bromomethyl)benzoic acid is unique due to its bromomethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .
特性
IUPAC Name |
4-(bromomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQSQBRPAJSTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064154 | |
| Record name | Benzoic acid, 4-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-88-8 | |
| Record name | 4-(Bromomethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromomethylbenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromotoluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-(Bromomethyl)benzoic acid?
A1: 4-(Bromomethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol. While the provided abstracts don't offer detailed spectroscopic data, they highlight its use as a building block in various syntheses. [, , , , , , , , , , ]
Q2: How is 4-(Bromomethyl)benzoic acid used in synthetic chemistry?
A2: This compound serves as a versatile building block due to its reactive bromomethyl group. It acts as an alkylating agent, enabling the introduction of a benzoic acid moiety into target molecules. For instance, it plays a crucial role in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer treatment. [, , ]
Q3: Are there alternative synthesis routes for Imatinib that avoid using 4-(Bromomethyl)benzoic acid?
A3: While the provided research focuses on 4-(Bromomethyl)benzoic acid, alternative synthesis pathways for Imatinib might exist. Exploring these alternatives could be relevant in optimizing Imatinib production, potentially addressing concerns about genotoxic impurities. [, , ]
Q4: Can 4-(Bromomethyl)benzoic acid be produced through a photochemical process?
A4: Yes, research suggests a high-yield, one-step photochemical synthesis method for producing 3- and 4-(Bromomethyl)benzoic acids. This approach highlights the potential for utilizing photochemistry in efficiently synthesizing this compound. []
Q5: How is 4-(Bromomethyl)benzoic acid used in material science?
A5: Researchers utilized 4-(Bromomethyl)benzoic acid to functionalize upconverting nanoparticles with the photosensitizer Temoporfin (m-THPC). This functionalization enabled singlet oxygen generation under near-infrared excitation, demonstrating its potential in developing materials for photodynamic therapy. [, ]
Q6: How does 4-(Bromomethyl)benzoic acid influence the properties of the photosensitizer Temoporfin in photodynamic therapy?
A6: The use of 4-(Bromomethyl)benzoic acid to modify Temoporfin is critical. It not only facilitates grafting onto nanoparticles but also induces a bathochromic shift in Temoporfin's absorption spectrum. This shift enhances energy transfer from the nanoparticles to Temoporfin, crucial for efficient singlet oxygen generation and photodynamic therapy efficacy. [, ]
Q7: Can 4-(Bromomethyl)benzoic acid be used in the synthesis of temperature-responsive polymers?
A7: Indeed, studies demonstrate its use as a terminating agent in the synthesis of bifunctional poly(2-ethyl-2-oxazolines) with hydrophobic end groups. This modification influenced the polymer's lower critical solution temperature (LCST), highlighting its potential in designing temperature-responsive materials. []
Q8: How is 4-(Bromomethyl)benzoic acid used in coordination chemistry?
A8: Researchers employed 4-(Bromomethyl)benzoic acid to post-functionalize pyridyl-appended Co3+ complexes, converting pyridyl-N donors to carboxylate-O donors. These modified complexes acted as metalloligands, facilitating the synthesis of intriguing one-dimensional catenated coordination polymers with applications in heterogeneous catalysis. []
Q9: How is the catalytic activity of these coordination polymers influenced by the presence or absence of labile coordinated water molecules?
A9: The presence or absence of labile water molecules in these coordination polymers significantly impacted their catalytic performance in Knoevenagel condensation and cyanation reactions. This highlights the importance of subtle structural modifications in tuning the catalytic properties of metal-organic frameworks. []
Q10: How does 4-(Bromomethyl)benzoic acid affect Cytochrome P450 enzyme activity?
A10: Studies with CYP199A4, a bacterial cytochrome P450 enzyme, revealed that while 4-halobenzoic acids themselves weren't oxidized, 4-(chloromethyl)- and 4-(bromomethyl)benzoic acid underwent oxidation to 4-formylbenzoic acid. This suggests a specific substrate binding and positioning within the enzyme active site, impacting the outcome of the enzymatic reaction. []
Q11: Does the halogen atom in 4-(2'-haloethyl)benzoic acids influence their metabolism by CYP199A4?
A11: Yes, the presence of halogens in 4-(2'-haloethyl)benzoic acids significantly impacted their CYP199A4-mediated metabolism. While both α-hydroxylation and desaturation metabolites were observed, the desaturation pathway was less favored compared to 4-ethylbenzoic acid, potentially due to the halogen's electron-withdrawing effect or altered substrate binding. []
Q12: Are there analytical methods to quantify trace amounts of 4-(Bromomethyl)benzoic acid?
A12: Yes, researchers developed a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify trace levels (as low as 0.5 ppm) of 4-(Bromomethyl)benzoic acid, especially crucial in monitoring its presence as a potential genotoxic impurity in Imatinib drug substances. []
Q13: Can 4-(Bromomethyl)benzoic acid cause allergic reactions?
A13: Yes, there's a documented case of airborne allergic contact dermatitis caused by 4-(Bromomethyl)benzoic acid in a university chemist. This highlights the importance of handling this compound with appropriate safety measures, especially in laboratory settings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
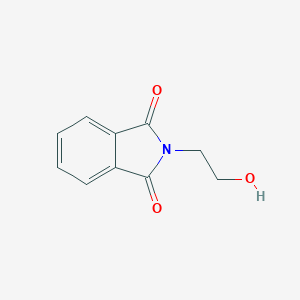

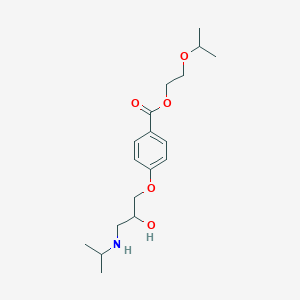
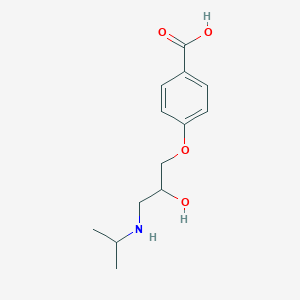
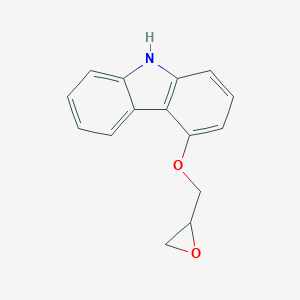

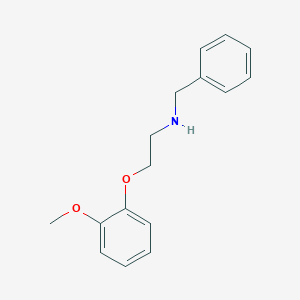
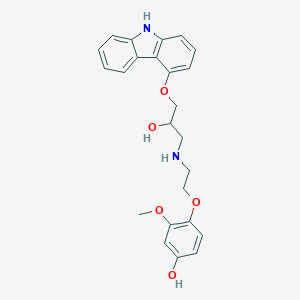

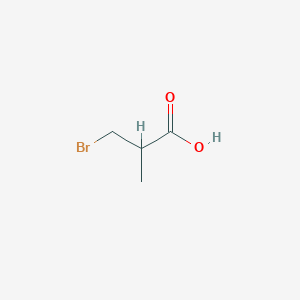
![1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline](/img/structure/B193045.png)
